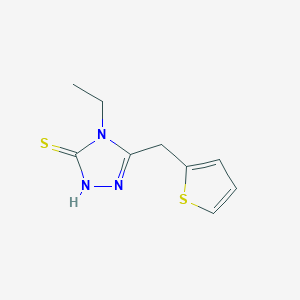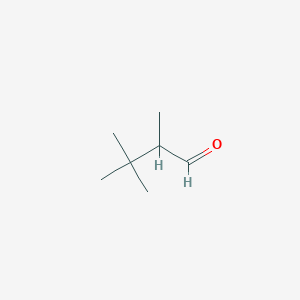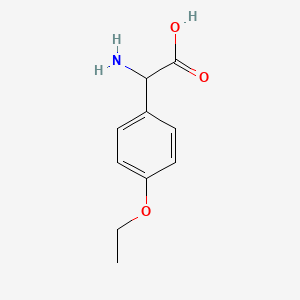
4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse applications in medicine, pharmacy, agriculture, and material science. The triazole core structure is recognized for its biological and corrosion inhibition activities, and the incorporation of a thiophene moiety is a promising area of research due to the potential for high yields and a wide range of activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, as seen in the synthesis of 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involves classical organic synthesis methods and has been confirmed using spectroscopic methods such as NMR . The synthesis of related compounds is typically carried out in solvent media and can involve various reagents and conditions to achieve the desired substitution patterns .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectral techniques and quantum chemical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using density functional theory (DFT) methods, which show good agreement with experimental values . The crystal structure of related compounds, such as 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been determined, providing insights into the molecular and crystal structure compared to aromatic analogs .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical transformations, leading to a wide array of products with different substituents. These transformations can include condensation reactions to form Schiff bases, alkylation, and reactions with different halides or esters . The reactivity of these compounds can be discussed in terms of molecular electrostatic potential surfaces and electronic parameters, which can guide further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are determined using a combination of methods that adhere to pharmacopoeia standards. These properties include melting points, solubility, and stability, which are essential for pharmacological applications. The compounds' structures are confirmed using elemental analysis, IR, and NMR spectroscopy, and their individuality is established through chromatographic methods . The biological activities of these compounds, such as antibacterial, antifungal, antioxidant, and potential inhibition of enzymes like cyclin-dependent kinase 5, are often predicted using theoretical calculations and then confirmed through experimental screening .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : This compound and related derivatives have been synthesized through various methods. For example, the reaction of carbon-di-sulphide and hydrazine hydrate in water produces thiocarbohydrazides, which are then used to synthesize triazole derivatives (Martin, 2020).
- Characterization : These compounds have been characterized using different spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy, providing valuable structural and electronic information (Sancak et al., 2007).
Chemical Properties and Reactivity
- Chemical Transformations : Various chemical transformations of these triazole derivatives have been studied, including alkylation and reactions with aldehydes. These studies offer insights into the reactivity and potential applications of these compounds (Ashry et al., 2006).
- Regioselective Reactions : Investigations have been conducted into the regioselectivity of reactions involving these triazole derivatives, an essential aspect for understanding their chemical behavior and potential for targeted synthesis (Aouad et al., 2013).
Biological Activities
- Antimicrobial Activity : Some triazole derivatives, including those similar to 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, have demonstrated moderate to good antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
- Cancer Research : Some derivatives have shown cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, indicating their potential application in cancer research (Šermukšnytė et al., 2022).
Physical Properties and Applications
- Spectroscopic and Electronic Properties : Studies have revealed the spectroscopic, electronic, luminescent, and nonlinear optical properties of triazole derivatives, which could be relevant for material science applications (Nadeem et al., 2017).
Eigenschaften
IUPAC Name |
4-ethyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-2-12-8(10-11-9(12)13)6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENZXJALVSDLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397562 |
Source


|
| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667435-85-0 |
Source


|
| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)



![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)


![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)




